alpha-(Bromomethyl)-2-pyrazinemethanol
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Overview
Description
Alpha-(Bromomethyl)-2-pyrazinemethanol is an organic compound that features a bromomethyl group attached to a pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-2-pyrazinemethanol typically involves the bromination of a suitable precursor. One common method is the bromination of 2-pyrazinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-2-pyrazinemethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of pyrazinecarboxaldehyde or pyrazinecarboxylic acid.
Reduction: Formation of 2-pyrazinemethanol.
Scientific Research Applications
Alpha-(Bromomethyl)-2-pyrazinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of alpha-(Bromomethyl)-2-pyrazinemethanol involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a benzene ring instead of a pyrazine ring.
Phenacyl Bromide: Contains a phenyl group and a carbonyl group adjacent to the bromomethyl group.
Bromomethylbenzene: Features a bromomethyl group attached to a benzene ring.
Uniqueness
Alpha-(Bromomethyl)-2-pyrazinemethanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene derivatives. The pyrazine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, making it a versatile compound in various chemical and biological applications.
Biological Activity
Alpha-(Bromomethyl)-2-pyrazinemethanol is a compound of interest in medicinal chemistry due to its biological activity, particularly in the context of cancer research and potential therapeutic applications. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
The compound is synthesized through various chemical pathways that often involve the modification of pyrazine derivatives. The bromomethyl group is introduced to enhance reactivity, allowing for further derivatization. For instance, the synthesis of related compounds has been documented, indicating that structural modifications can significantly impact biological activity.
Biological Activity
Antiproliferative Properties
this compound has shown promising antiproliferative effects against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxicity against leukemia cell lines such as L1210 and K562. In a comparative study, certain derivatives demonstrated up to 70-fold increased potency compared to standard treatments, highlighting their potential as effective anticancer agents .
Mechanism of Action
The biological activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Specifically, studies have shown that selected compounds derived from this compound can cause morphological changes and internucleosomal DNA fragmentation characteristic of apoptotic cell death in HL-60 human leukemia cells . This suggests that the compound may interfere with critical cellular pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the molecular structure can lead to significant differences in biological outcomes:
Compound | Structural Modification | Antiproliferative Activity (IC50) |
---|---|---|
10 | Base structure | 0.5 µM against L1210 |
11 | Methyl substitution | 1.0 µM against L1210 |
12 | Bromine addition | 0.3 µM against K562 |
The above table illustrates how modifications can enhance or reduce potency, emphasizing the importance of careful design in drug development.
Case Studies
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Lexitropsin Derivatives
A study focused on the synthesis and evaluation of lexitropsins containing alpha-bromoacryloyl moieties found that these compounds exhibited significant antiproliferative activity against leukemia cells. The most potent derivative was noted to be 70 times more active than a bis-pyrrole counterpart, indicating that structural modifications can lead to enhanced efficacy . -
Hybrid Molecules
Another investigation into hybrid molecules combining alpha-methylene-gamma-butyrolactones with alpha-bromoacryloylamides demonstrated superior antileukemic activity when compared to their individual components. Selected hybrids induced apoptosis through DNA fragmentation processes, reaffirming the potential of this compound derivatives in cancer therapy .
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2 |
InChI Key |
IFYNZQQJRXTXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CBr)O |
Origin of Product |
United States |
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